
1-Bromo-4-isobutyl-2-nitrobenzene
Übersicht
Beschreibung
1-Bromo-4-isobutyl-2-nitrobenzene is a chemical compound with the molecular formula C10H12BrNO2 . It is a derivative of nitrobenzene, which is an important class of nitrogen derivatives .
Synthesis Analysis
The synthesis of polysubstituted benzenes like 1-Bromo-4-isobutyl-2-nitrobenzene is a complex process that requires careful planning of the sequence of reactions . The introduction of a new substituent is strongly affected by the directing effects of other substituents . The synthesis could involve a series of reactions including nitration, conversion from the nitro group to an amine, and bromination .Molecular Structure Analysis
The molecular structure of 1-Bromo-4-isobutyl-2-nitrobenzene can be represented by the linear formula BrC6H4NO2 . The nitro group, −NO2, is a hybrid of two equivalent resonance structures .Chemical Reactions Analysis
The chemical reactions involving 1-Bromo-4-isobutyl-2-nitrobenzene are influenced by the nitro group. The nitro group is a strong electron-withdrawing group, which can affect the reactivity of the benzene ring .Physical And Chemical Properties Analysis
1-Bromo-4-isobutyl-2-nitrobenzene has a molecular weight of 258.112 Da . More detailed physical and chemical properties such as melting point, boiling point, and density could not be found in the search results.Wissenschaftliche Forschungsanwendungen
Suzuki Cross-Coupling Reactions
1-Bromo-4-isobutyl-2-nitrobenzene can be used in Suzuki cross-coupling reactions. These reactions are significant academically and industrially as they are present in the structures of many natural compounds, bioactive substances, and polymers . In a study, when 1-bromo-4-nitrobenzene was used for complex C1, product yields of 99% were achieved .
Synthesis of Biaryl Compounds
This compound can be used in the synthesis of biaryl compounds. Biaryl compounds form the core of many bioactive molecules .
Electrophilic Aromatic Substitution Reactions
1-Bromo-4-isobutyl-2-nitrobenzene can undergo electrophilic aromatic substitution reactions. These are much slower than the electrophilic addition reactions of other unsaturated hydrocarbons .
Nitration of Bromobenzene
This compound can be used in the nitration of bromobenzene. The nitronium ion, produced from the reaction of nitric acid with sulfuric acid, will react with bromobenzene primarily at the ortho and para positions to form two products, 1-bromo-2-nitrobenzene and 1-bromo-4-nitrobenzene .
Organic Synthesis
1-Bromo-4-isobutyl-2-nitrobenzene is used in organic synthesis. It can react with 2-methylamino-benzoic acid to get N-methyl-N-(2-nitro-phenyl)-anthranilic acid .
Preparation of Other Compounds
It is also used in the preparation of 4-methoxy-2-nitrodiphenyl ether, 1-methoxy-3,5-bis-(2-nitro-phenoxy)benzene .
Improving Photoelectric Conversion Efficiency
Addition of 1-Bromo-4-isobutyl-2-nitrobenzene helped to improve the photoelectric conversion efficiency of organic polymer solar cells .
Wirkmechanismus
Target of Action
The primary targets of 1-Bromo-4-isobutyl-2-nitrobenzene are the aromatic compounds in organic chemistry. The compound interacts with these targets through a series of reactions, including bromination, Friedel-Crafts alkylation, and nitration .
Mode of Action
The mode of action of 1-Bromo-4-isobutyl-2-nitrobenzene involves several steps. First, a bromine atom is introduced by bromination with Br2/FeBr3. Next, a methyl group is introduced by Friedel–Crafts alkylation with CH3Cl/AlCl3. Finally, a nitro group is introduced by nitration with HNO3/H2SO4 .
In the case of free radical reactions, NBS (N-bromosuccinimide) loses the N-bromo atom, leaving behind a succinimidyl radical (S·). This radical then removes a hydrogen atom to form succinimide (SH), leading to a series of reactions .
Biochemical Pathways
The biochemical pathways affected by 1-Bromo-4-isobutyl-2-nitrobenzene involve the synthesis of polysubstituted benzenes. The order in which reactions are carried out is critical to the success of the overall scheme. The introduction of a new substituent is strongly affected by the directing effects of other substituents .
Pharmacokinetics
Safety data sheets suggest that the compound should be handled with care, indicating that it may have significant bioavailability .
Result of Action
The result of the action of 1-Bromo-4-isobutyl-2-nitrobenzene is the successful synthesis of a complex molecule through a multistep process. The compound’s action results in the formation of a polysubstituted benzene, which has various applications in organic chemistry .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-bromo-4-(2-methylpropyl)-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-7(2)5-8-3-4-9(11)10(6-8)12(13)14/h3-4,6-7H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPEAEAIYPYXSLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC(=C(C=C1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10615669 | |
| Record name | 1-Bromo-4-(2-methylpropyl)-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10615669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1242336-57-7 | |
| Record name | 1-Bromo-4-(2-methylpropyl)-2-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1242336-57-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-4-(2-methylpropyl)-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10615669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



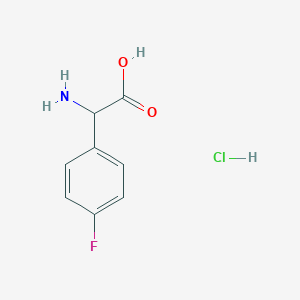
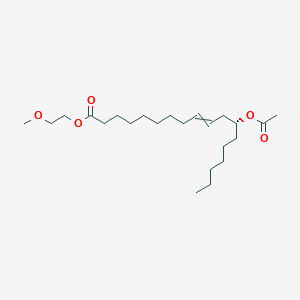

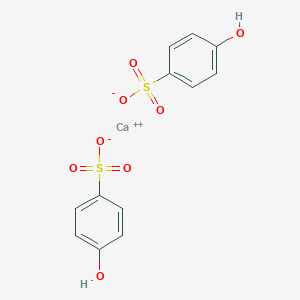
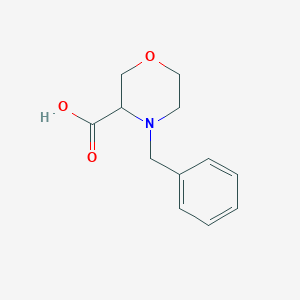

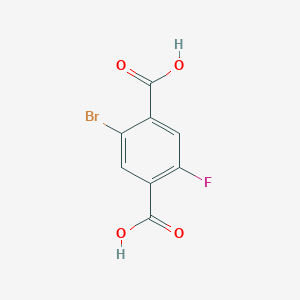
![1,4-Dioxaspiro[4.5]dec-6-ene](/img/structure/B89994.png)


![1-{(3s)-1-[4-(1-Benzofuran-2-Yl)pyrimidin-2-Yl]piperidin-3-Yl}-3-Ethyl-1,3-Dihydro-2h-Benzimidazol-2-One](/img/structure/B90038.png)
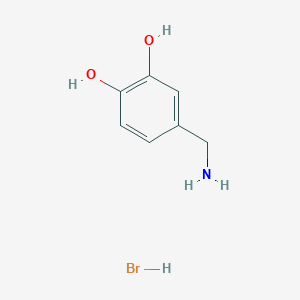

![2,7-Diazaspiro[4.4]nonane](/img/structure/B90081.png)